N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine
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Overview
Description
N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorine atom and an amine group, which is further substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine typically involves the nucleophilic substitution reaction of 2-fluoropyridine with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)pyridin-4-amine: Similar structure but lacks the fluorine atom.
2-Fluoropyridin-4-amine: Similar structure but lacks the 4-chlorobenzyl group.
N-(4-Chlorobenzyl)-2-chloropyridin-4-amine: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine is unique due to the presence of both the 4-chlorobenzyl group and the fluorine atom on the pyridine ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C12H10ClFN2 |
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Molecular Weight |
236.67 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H10ClFN2/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2,(H,15,16) |
InChI Key |
BNWOTMHRDBVXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=C2)F)Cl |
Origin of Product |
United States |
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